molecular formula C5H8N4O2 B13853083 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid

Katalognummer: B13853083
Molekulargewicht: 161.11 g/mol
InChI-Schlüssel: XVWFTOJHOHJIMQ-AGSFAPETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-[1,2,4]triazol-1-yl-propionic acid is a compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atomsThe triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[1,2,4]triazol-1-yl-propionic acid typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent, followed by further functionalization to introduce the amino and carboxylic acid groups. One common method involves the use of an O-tosyloxazoline derivative, which undergoes alkylation with 1H-1,2,4-triazole, followed by ring-opening and oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-[1,2,4]triazol-1-yl-propionic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-[1,2,4]triazol-1-yl-propionic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-amino-3-[1,2,4]triazol-1-yl-propionic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole derivatives with different substituents. These compounds share the triazole ring structure but differ in their functional groups and overall properties .

Uniqueness

2-Amino-3-[1,2,4]triazol-1-yl-propionic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to other triazole derivatives. This dual functionality makes it a versatile compound in various applications .

Eigenschaften

Molekularformel

C5H8N4O2

Molekulargewicht

161.11 g/mol

IUPAC-Name

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2+1,3+1,7+1,8+1,9+1

InChI-Schlüssel

XVWFTOJHOHJIMQ-AGSFAPETSA-N

Isomerische SMILES

[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N

Kanonische SMILES

C1=NN(C=N1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.